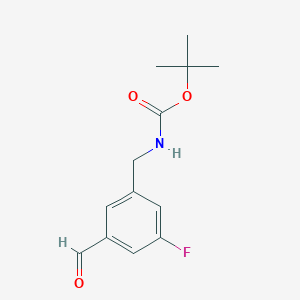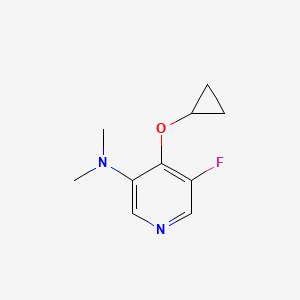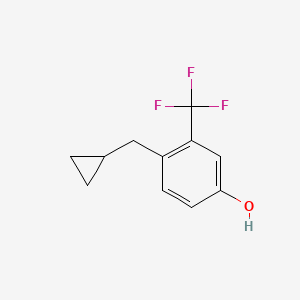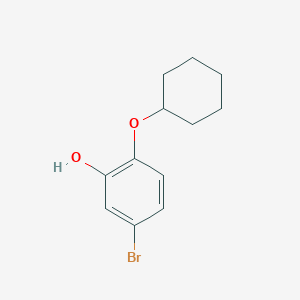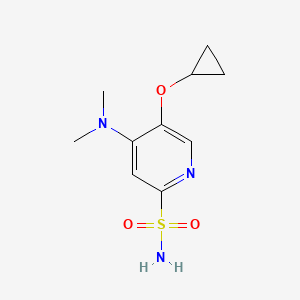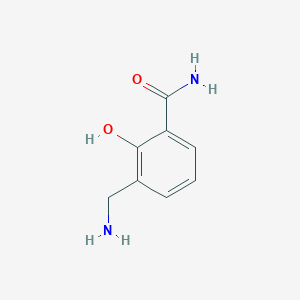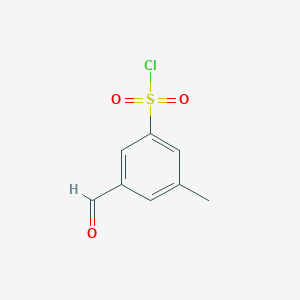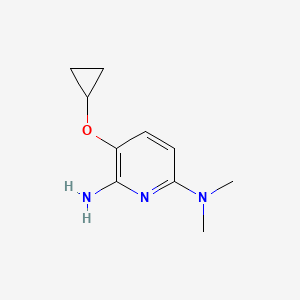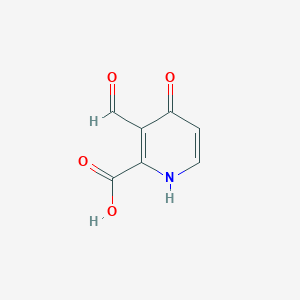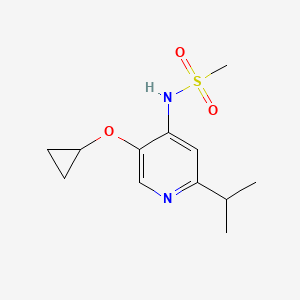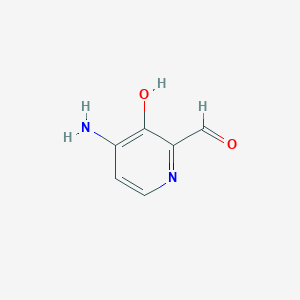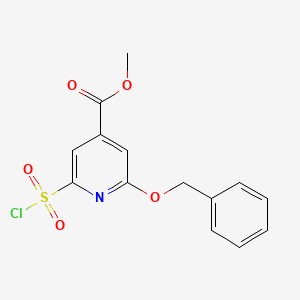
Methyl 2-(benzyloxy)-6-(chlorosulfonyl)isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(benzyloxy)-6-(chlorosulfonyl)isonicotinate: is an organic compound that belongs to the class of isonicotinates This compound is characterized by the presence of a benzyloxy group, a chlorosulfonyl group, and a methyl ester group attached to an isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzyloxy)-6-(chlorosulfonyl)isonicotinate typically involves multiple steps:
Starting Material: The synthesis begins with isonicotinic acid, which undergoes esterification to form methyl isonicotinate.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol in the presence of a suitable base.
Chlorosulfonyl Group Introduction: The chlorosulfonyl group is introduced by reacting the intermediate compound with chlorosulfonic acid under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(benzyloxy)-6-(chlorosulfonyl)isonicotinate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorosulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of corresponding sulfonic acids or sulfonates.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted isonicotinates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Potential use in the development of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- Explored for its role in drug discovery and development.
Industry:
- Utilized in the production of agrochemicals.
- Applied in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(benzyloxy)-6-(chlorosulfonyl)isonicotinate involves its ability to undergo various chemical transformations. The chlorosulfonyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of diverse products. The benzyloxy group can also influence the reactivity and stability of the compound. Molecular targets and pathways involved in its action are primarily related to its chemical reactivity and potential interactions with biological molecules.
Comparison with Similar Compounds
Methyl 2-(chlorosulfonyl)benzoate: Similar in structure but lacks the benzyloxy group.
Methyl 2-(benzyloxy)isonicotinate: Similar but lacks the chlorosulfonyl group.
Methyl 6-(chlorosulfonyl)isonicotinate: Similar but lacks the benzyloxy group.
Uniqueness: Methyl 2-(benzyloxy)-6-(chlorosulfonyl)isonicotinate is unique due to the presence of both the benzyloxy and chlorosulfonyl groups, which impart distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C14H12ClNO5S |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
methyl 2-chlorosulfonyl-6-phenylmethoxypyridine-4-carboxylate |
InChI |
InChI=1S/C14H12ClNO5S/c1-20-14(17)11-7-12(16-13(8-11)22(15,18)19)21-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
KVQFOMOKTLCLHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


